molecular formula C22H20F3N3O2 B2772537 1-(4-Isopropylphenyl)-4-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one CAS No. 941892-41-7

1-(4-Isopropylphenyl)-4-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one

Cat. No.: B2772537
CAS No.: 941892-41-7
M. Wt: 415.416
InChI Key: UDQXMRFFGBAZHM-UHFFFAOYSA-N
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Description

1-(4-Isopropylphenyl)-4-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C22H20F3N3O2 and its molecular weight is 415.416. The purity is usually 95%.
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Properties

IUPAC Name

1-(4-propan-2-ylphenyl)-4-[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20F3N3O2/c1-13(2)14-5-9-18(10-6-14)28-12-16(11-19(28)29)21-26-20(27-30-21)15-3-7-17(8-4-15)22(23,24)25/h3-10,13,16H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDQXMRFFGBAZHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)N2CC(CC2=O)C3=NC(=NO3)C4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-Isopropylphenyl)-4-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one is a synthetic organic molecule that has garnered attention in pharmaceutical research due to its potential biological activities. This article delves into the biological activity of this compound, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C20H20F3N3O2C_{20}H_{20}F_3N_3O_2, and it features a pyrrolidinone core substituted with an isopropylphenyl group and a trifluoromethylphenyl oxadiazole moiety. The presence of these functional groups suggests potential interactions with various biological targets.

Anticancer Activity

Several studies have investigated the anticancer properties of similar compounds within the same structural class. For instance, compounds with oxadiazole rings have shown promising results against various cancer cell lines. A recent study demonstrated that derivatives of oxadiazole exhibited significant cytotoxicity against breast cancer cells, with IC50 values in the low micromolar range. The mechanism of action was attributed to the induction of apoptosis through mitochondrial pathways .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial activity. Research on related compounds has indicated that trifluoromethyl substitutions can enhance antibacterial potency. For example, the minimum inhibitory concentration (MIC) of structurally similar oxadiazole derivatives was found to be effective against both Gram-positive and Gram-negative bacteria .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

  • Isopropyl Substitution : The isopropyl group enhances lipophilicity, potentially improving membrane permeability.
  • Trifluoromethyl Group : This group has been associated with increased biological activity due to its electronegative nature, which can influence binding interactions with target proteins.
  • Oxadiazole Moiety : Compounds containing oxadiazole rings have been linked to various biological activities, including anti-inflammatory and antimicrobial effects.

Case Studies

  • Anticancer Screening : In a high-throughput screening of a library of compounds, derivatives similar to this compound were tested against multiple cancer cell lines. The study highlighted several analogs that showed promising anticancer activity, leading to further exploration of their mechanisms .
  • Antimicrobial Evaluation : A series of experiments evaluated the antimicrobial efficacy of related oxadiazole compounds against common pathogens. Results indicated that modifications at the phenyl ring significantly affected antibacterial activity, suggesting that further optimization could yield more potent derivatives .

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds similar to 1-(4-Isopropylphenyl)-4-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one. For instance, derivatives containing trifluoromethyl groups have shown significant efficacy against various bacterial strains, including Staphylococcus aureus. The minimum inhibitory concentration (MIC) values indicate strong bactericidal effects, suggesting potential for development as new antibiotics .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit key enzymes involved in disease pathways. For example, certain derivatives have demonstrated inhibitory effects on the mTOR pathway, which is crucial for cell growth and proliferation. These findings suggest potential applications in cancer therapy by targeting metabolic pathways critical for tumor growth .

Anti-inflammatory Properties

Research indicates that related compounds exhibit anti-inflammatory effects by modulating inflammatory cytokines. This application is particularly relevant in the context of chronic inflammatory diseases where such modulation can lead to therapeutic benefits .

Photophysical Properties

The incorporation of oxadiazole moieties in the structure enhances the photophysical properties of the compound, making it suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. Studies have shown that compounds with similar structures exhibit favorable luminescent properties and thermal stability .

Nonlinear Optical Materials

Due to its unique molecular structure, this compound has potential applications in nonlinear optics. The first hyperpolarizability of related compounds has been calculated, indicating their suitability for use in frequency conversion processes and optical switching devices .

Pesticidal Activity

Compounds with similar structural features have been evaluated for their pesticidal activities. The presence of trifluoromethyl groups has been correlated with enhanced insecticidal properties against various pests, suggesting that derivatives of this compound could be developed as effective agrochemicals .

Herbicide Development

Research into the herbicidal potential of oxadiazole derivatives indicates that they may serve as effective agents in weed management strategies. Their mechanism of action often involves disruption of plant growth pathways, making them candidates for further development as selective herbicides .

Case Study 1: Antimicrobial Efficacy

In a recent study published in PubMed, researchers synthesized a series of oxadiazole derivatives and tested their antimicrobial activity against common pathogens. Among these, one derivative exhibited an MIC comparable to established antibiotics, demonstrating significant potential for further development into therapeutic agents .

Case Study 2: Photophysical Characterization

A study focusing on the photophysical properties of oxadiazole-containing compounds revealed that modifications to the trifluoromethyl group greatly influence luminescence efficiency. This research supports the potential use of such compounds in advanced materials for electronics and displays .

Case Study 3: Pesticidal Testing

Field trials conducted on oxadiazole-based pesticides showed promising results in controlling pest populations while minimizing impact on non-target species. This research underscores the importance of structural modifications in enhancing bioactivity and selectivity in agrochemical applications .

Q & A

Basic: What are the typical synthetic routes for preparing this compound, and what reaction conditions are critical for optimizing yield?

The synthesis involves multi-step routes, typically starting with precursor preparation (e.g., carboxylic acid derivatives or nitrile oxides) followed by cyclization. Key steps include:

  • Cyclization : Use of catalysts like nickel perchlorate to facilitate oxadiazole ring formation .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) or toluene for controlled reaction kinetics .
  • Purification : Column chromatography (e.g., silica gel with EtOAc/hexanes) or recrystallization to isolate the target compound .
    Critical parameters: Temperature control (e.g., reflux conditions) and stoichiometric ratios of precursors to avoid by-products.

Basic: What analytical techniques are recommended for characterizing the compound's purity and structural integrity?

  • NMR spectroscopy : 1^1H and 13^{13}C NMR to confirm substitution patterns on the pyrrolidin-2-one and oxadiazole rings .
  • HPLC : To assess purity (>98% is typical for research-grade material) .
  • Thermal analysis : TGA (thermogravimetric analysis) to evaluate decomposition temperatures and stability .
  • Mass spectrometry : High-resolution MS for molecular formula confirmation .

Advanced: How can structure-activity relationship (SAR) studies be designed to explore its pharmacological potential?

  • Analog synthesis : Systematically modify substituents (e.g., replace trifluoromethyl with halogens or alkyl groups) to assess impact on bioactivity .
  • In vitro assays : Test analogs in target-specific assays (e.g., antimicrobial MIC tests or enzyme inhibition assays) .
  • Computational docking : Use molecular docking (e.g., AutoDock Vina) to predict binding modes to targets like penicillin-binding proteins or GPCRs .
  • Statistical analysis : Apply QSAR models to correlate substituent properties (e.g., logP, Hammett constants) with activity .

Advanced: How should researchers resolve contradictions in reported bioactivity data across studies?

  • Replicate assays : Verify results under standardized conditions (e.g., pH, temperature, cell lines) .
  • Purity validation : Re-analyze disputed batches via HPLC and NMR to exclude impurities as confounding factors .
  • Molecular modeling : Investigate tautomerism or conformational flexibility (via MD simulations) that may alter activity .
  • Meta-analysis : Compare datasets across studies using statistical tools (e.g., ANOVA) to identify outliers or methodological biases .

Basic: What are the solubility and stability profiles of this compound under various experimental conditions?

  • Solubility : Test in DMSO (common stock solvent), ethanol, or aqueous buffers (e.g., PBS) for biological assays. Low solubility in water may require formulation with surfactants .
  • Stability : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. Oxadiazole rings are generally stable but may hydrolyze under strong acidic/basic conditions .

Advanced: What strategies are effective for functionalizing the pyrrolidin-2-one or oxadiazole moieties to enhance target selectivity?

  • Pyrrolidinone modification : Introduce urea or carbamate groups via reaction with isocyanates (e.g., 4-(trifluoromethyl)phenyl isocyanate) to improve GPCR binding .
  • Oxadiazole derivatization : Replace the 3-(4-trifluoromethylphenyl) group with bioisosteres (e.g., thiadiazoles) to modulate pharmacokinetics .
  • Protecting groups : Use tert-butyldimethylsilyl (TBS) to protect hydroxyl intermediates during multi-step syntheses .

Advanced: How can computational methods predict the compound's environmental fate or toxicity?

  • ADMET prediction : Tools like SwissADME or ProTox-II to estimate bioavailability, CYP450 interactions, and eco-toxicity .
  • Degradation modeling : Simulate hydrolysis pathways (e.g., oxadiazole ring cleavage) using DFT calculations .
  • Environmental partitioning : Apply EPI Suite to predict logKow and persistence in soil/water compartments .

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